Ezh2-IN-19 Demonstrates Superior Potency for Wild-Type EZH2 Compared to Clinical Benchmark
Ezh2-IN-19 demonstrates sub-nanomolar potency against wild-type EZH2, with an IC50 of 0.32 nM [1]. This is a 34-fold improvement in biochemical potency compared to the FDA-approved EZH2 inhibitor Tazemetostat (EPZ-6438), which has a reported IC50 of 11 nM for wild-type EZH2 [2].
| Evidence Dimension | Biochemical Potency (IC50) for Wild-Type EZH2 |
|---|---|
| Target Compound Data | 0.32 nM |
| Comparator Or Baseline | Tazemetostat (EPZ-6438): 11 nM |
| Quantified Difference | 34-fold higher potency |
| Conditions | Biochemical assay (specific assay conditions not detailed by vendor) |
Why This Matters
Higher biochemical potency at the target level can translate to lower effective dosing requirements and potentially a wider therapeutic window in preclinical models.
- [1] TargetMol. (n.d.). EZH2-IN-19. Retrieved from https://www.targetmol.cn/compound/ezh2_in_19 View Source
- [2] MedChemExpress. (n.d.). Tazemetostat (EPZ-6438). Retrieved from https://www2.medchemexpress.com/tazemetostat-epz-6438.html View Source
